

GSK163090: A Technical Guide for Researchers

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Compound of Interest

| | |
|----------------|-------------|
| Compound Name: | GSK163090 |
| CAS No.: | 844903-58-8 |
| Cat. No.: | B1672357 |

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **GSK163090**, a potent and selective antagonist of the serotonin 1A, 1B, and 1D (5-HT1A/B/D) receptors. This document consolidates key chemical properties, pharmacological data, and relevant experimental methodologies to support ongoing and future research in neuropharmacology and drug development.

Chemical Properties and Identification

GSK163090 is a synthetic molecule that has been investigated for its potential as a rapid-onset antidepressant and anxiolytic. Its fundamental chemical and identification details are summarized below.

| Property | Value |
|-------------------|--|
| CAS Number | 844903-58-8 (free base) |
| | 844903-52-2 (HCl salt) |
| Molecular Formula | C ₂₅ H ₂₉ N ₅ O |
| Molecular Weight | 415.54 g/mol |
| IUPAC Name | 1-(3-(2-(4-(2-methylquinolin-5-yl)piperazin-1-yl)ethyl)phenyl)imidazolidin-2-one |
| Appearance | Solid powder |

Pharmacological Profile

GSK163090 functions as a potent antagonist at 5-HT_{1A}, 5-HT_{1B}, and 5-HT_{1D} receptors. It also exhibits weaker activity at the serotonin reuptake transporter (SERT). The binding affinities (pKi) are presented below, illustrating its selectivity profile.

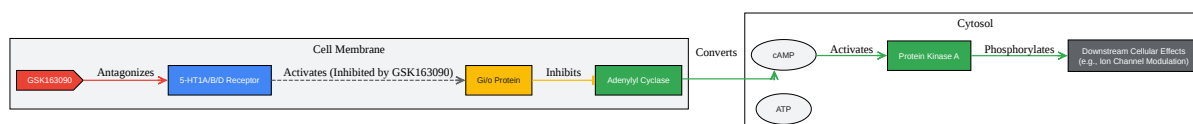
| Target | pKi Value |
|------------------------------|-----------|
| 5-HT _{1A} Receptor | 9.4 |
| 5-HT _{1B} Receptor | 8.5 |
| 5-HT _{1D} Receptor | 9.7 |
| Serotonin Transporter (SERT) | 6.1 |

Mechanism of Action and Signaling Pathways

GSK163090 exerts its pharmacological effects by blocking the canonical and non-canonical signaling pathways initiated by the activation of 5-HT_{1A}, 5-HT_{1B}, and 5-HT_{1D} receptors. These receptors are G-protein coupled receptors (GPCRs) that primarily couple to the Gi/o family of G-proteins.

Canonical Gi/o Signaling Pathway

Antagonism of 5-HT_{1A/B/D} receptors by **GSK163090** prevents the downstream effects of serotonin binding, which normally leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This pathway is central to the modulatory effects of serotonin on neuronal excitability.

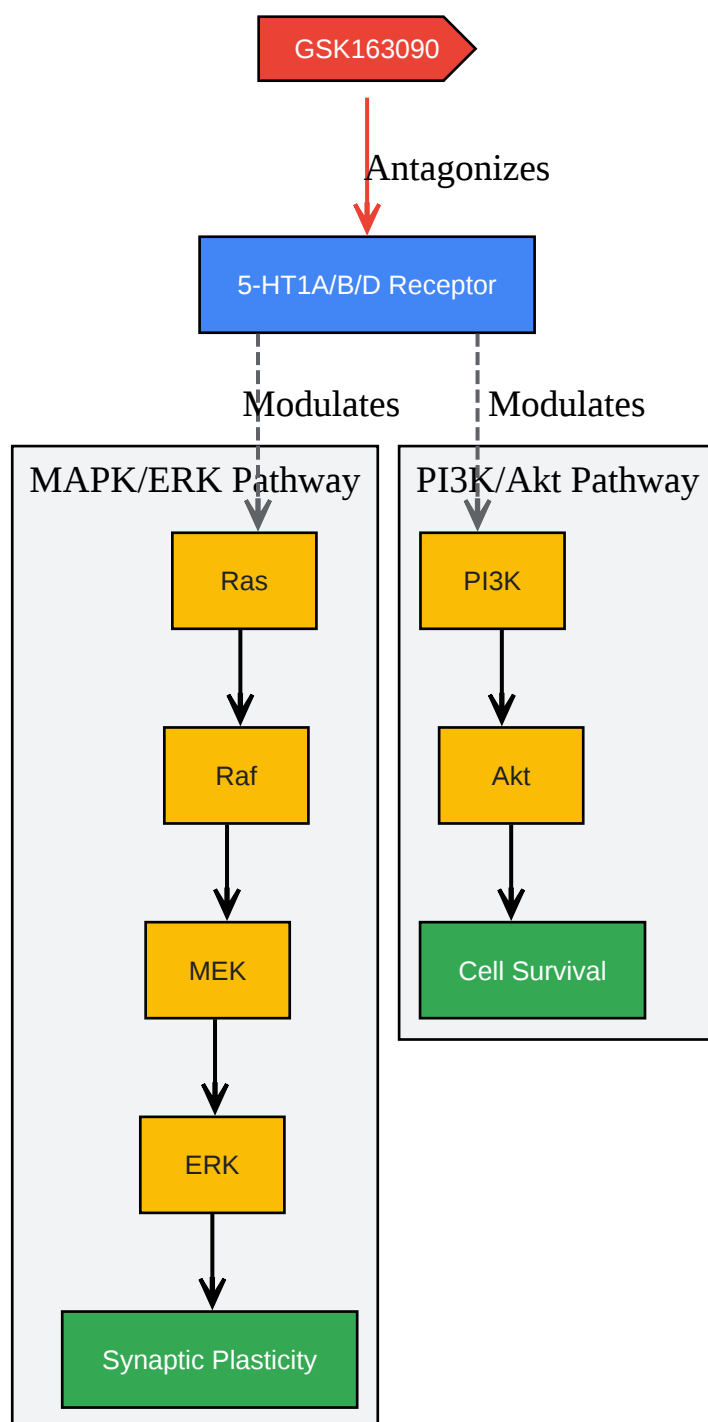


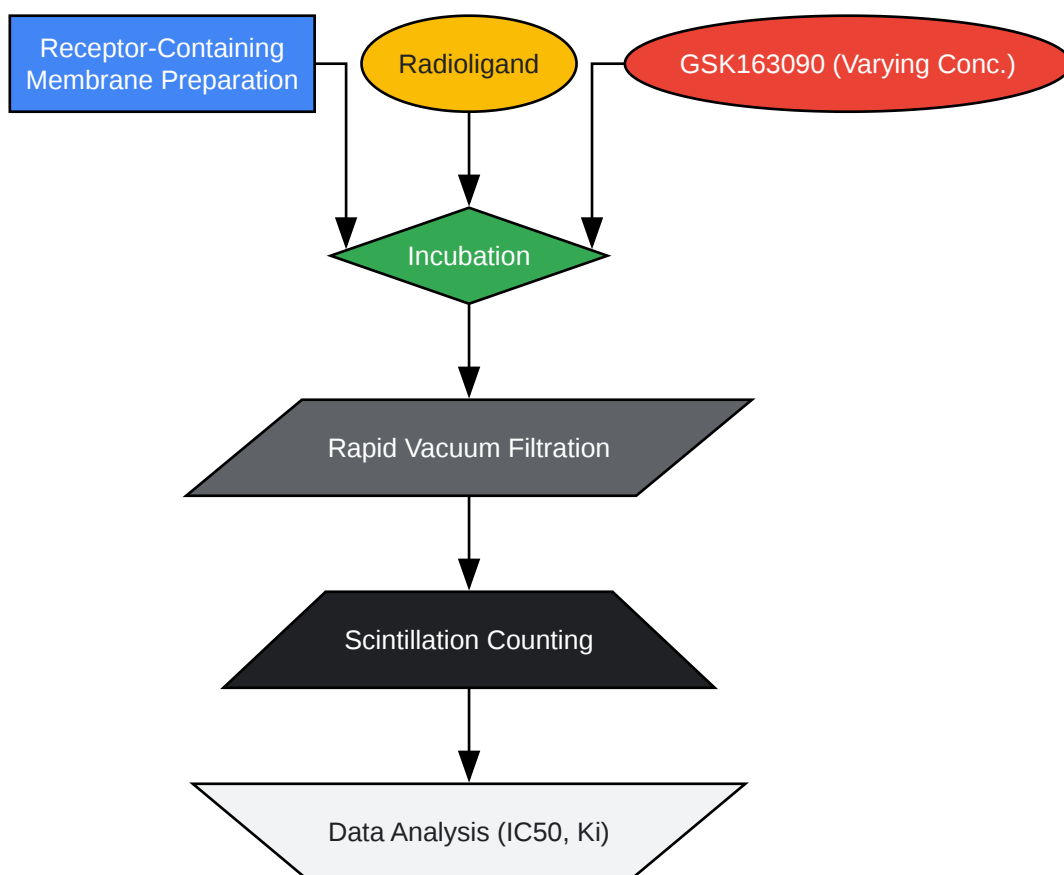
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Caption: Canonical Gi/o signaling pathway antagonized by **GSK163090**.

Non-Canonical Signaling Pathways

Beyond the canonical pathway, 5-HT₁ receptors can also modulate other signaling cascades, such as the mitogen-activated protein kinase (MAPK/ERK) and Akt pathways. By blocking the receptor, **GSK163090** can influence these pathways, which are implicated in neuroplasticity and cell survival. The precise effects of **GSK163090** on these pathways require further elucidation.





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